[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide
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Overview
Description
[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide is a phosphorus-containing aromatic diamine. This compound is known for its unique properties, including high thermal stability, flame retardancy, and excellent solubility in organic solvents. It is widely used in the synthesis of high-performance polymers, particularly polyimides, which are utilized in various advanced technological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide typically involves a multi-step process. One common method is the Williamson ether synthesis, followed by hydrogenation. In this process, 3-aminophenol reacts with 2,4-difluorodiphenylphosphine oxide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Polymerization: It is commonly used in the polymerization process to form polyimides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are typically used.
Polymerization: Aromatic dianhydrides and solvents like N,N-dimethylacetamide (DMAc) are commonly employed.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted aromatic compounds.
Polymerization: High-performance polyimides with excellent thermal and mechanical properties.
Scientific Research Applications
[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide exerts its effects is primarily through its ability to form stable, high-performance polymers. The compound’s phosphorus-containing structure contributes to its flame retardancy and thermal stability. In polymerization reactions, it acts as a monomer that links with other monomers to form long polymer chains, resulting in materials with enhanced mechanical and thermal properties .
Comparison with Similar Compounds
[2,5-Bis(4-aminophenoxy)phenyl]diphenylphosphine oxide: Another phosphorus-containing diamine with similar properties but different substitution patterns.
[3,5-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide: A meta-substituted variant with distinct reactivity and properties.
Uniqueness: [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide is unique due to its specific substitution pattern, which imparts distinct thermal and mechanical properties to the resulting polymers. Its ability to form highly stable and flame-retardant materials makes it particularly valuable in advanced industrial applications .
Properties
CAS No. |
393570-77-9 |
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Molecular Formula |
C30H25N2O3P |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-[3-(3-aminophenoxy)-4-diphenylphosphorylphenoxy]aniline |
InChI |
InChI=1S/C30H25N2O3P/c31-22-9-7-11-24(19-22)34-26-17-18-30(29(21-26)35-25-12-8-10-23(32)20-25)36(33,27-13-3-1-4-14-27)28-15-5-2-6-16-28/h1-21H,31-32H2 |
InChI Key |
JQGSAYZEEVEWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)OC4=CC=CC(=C4)N)OC5=CC=CC(=C5)N |
Origin of Product |
United States |
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